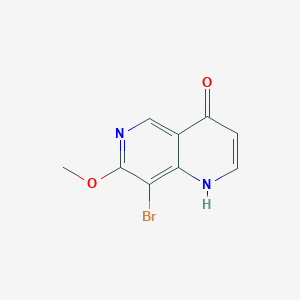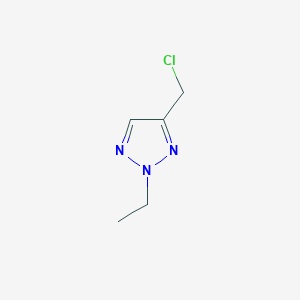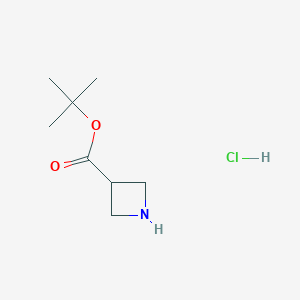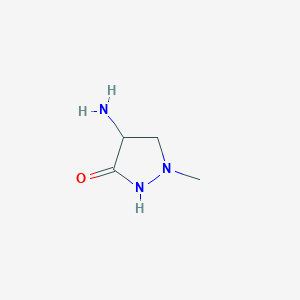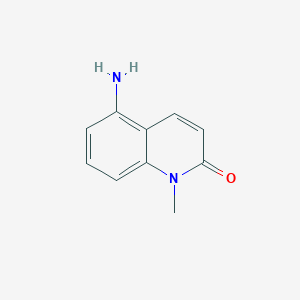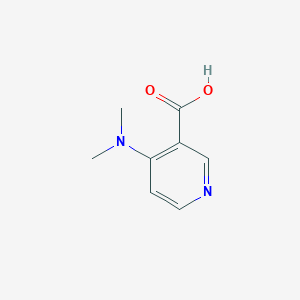
4-(Dimethylamino)nicotinic acid
Overview
Description
4-(Dimethylamino)nicotinic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a dimethylamino group
Mechanism of Action
Target of Action
4-(Dimethylamino)nicotinic acid is a derivative of niacin, also known as vitamin B3 . The primary targets of niacin and its derivatives are nicotinic acid receptors, which are G protein-coupled receptors found in adipose tissue . These receptors play a crucial role in lipid metabolism and energy homeostasis .
Mode of Action
It is known that niacin and its derivatives act as agonists at nicotinic acetylcholine receptors (nachrs) in the brain . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are involved in various physiological processes, including neuronal excitability and cell signaling mechanisms .
Biochemical Pathways
Niacin and its derivatives, including this compound, are precursors of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes play a crucial role in redox reactions, acting as electron donors or acceptors . The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD+ involves the biosynthesis pathway, whereas the resynthesis of NAD+ following its consumption in various biological reactions involves the salvage pathways .
Pharmacokinetics
It is known that niacin and its derivatives are absorbed in the gastrointestinal tract and distributed throughout the body . The metabolism of niacin is complex, involving various metabolites, including nicotinamide, nicotinamide N-oxide, and nicotinuric acid .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of niacin and its other derivatives. These effects include the regulation of lipid metabolism, reduction of cardiovascular risk, and potential neuroprotective effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, interactions with other substances in the environment, such as food or other drugs, can also affect the pharmacokinetics and pharmacodynamics of the compound .
Biochemical Analysis
Biochemical Properties
4-(Dimethylamino)nicotinic acid plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for cellular metabolism. These interactions facilitate electron transfer in redox reactions, contributing to energy production and other metabolic processes . Additionally, this compound can influence the activity of enzymes such as nicotinamide phosphoribosyltransferase, which is involved in the NAD biosynthesis pathway .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the levels of NAD and NADP within cells, thereby affecting redox balance and energy metabolism . This compound also impacts the expression of genes involved in metabolic pathways, potentially altering cellular functions and responses to environmental stimuli . Furthermore, this compound may have protective effects on cells by enhancing their resistance to oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It binds to specific enzymes and proteins, influencing their activity and function. For example, it can act as an inhibitor or activator of certain enzymes, thereby modulating metabolic pathways . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular processes, such as energy production, DNA repair, and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but its stability may be influenced by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to changes in its biochemical activity and effects on cellular function . Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, although these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic processes and improve cellular function . At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects plateau or diminish beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the NAD biosynthesis pathway. It interacts with enzymes such as nicotinamide phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, which are essential for the conversion of nicotinic acid to NAD . This compound also affects metabolic flux and metabolite levels, influencing processes such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions underscore the compound’s role in maintaining cellular energy balance and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . For example, it can be transported across cell membranes by specific transporters, such as the SLC5A8 and SLC22A1 transporters . Once inside the cell, this compound may accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For instance, it may localize to the mitochondria, where it participates in energy production and redox reactions . Additionally, this compound can influence the activity of enzymes and proteins within these compartments, further modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid.
Dimethylation: The introduction of the dimethylamino group can be achieved through a nucleophilic substitution reaction. This involves reacting nicotinic acid with dimethylamine in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.
Catalysts: Employing industrial-grade catalysts to enhance reaction efficiency.
Purification: The product is purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to 4-(dimethylamino)nicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Dimethylamino)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to nicotinic acid.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of nicotinic receptors.
Industry: Utilized in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, lacking the dimethylamino group.
Nicotinamide: A derivative where the carboxylic acid group is replaced by an amide group.
Methyl Nicotinate: The methyl ester of nicotinic acid.
Uniqueness
4-(Dimethylamino)nicotinic acid is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This modification enhances its binding affinity to nicotinic receptors and alters its chemical reactivity compared to other nicotinic acid derivatives.
Properties
IUPAC Name |
4-(dimethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)7-3-4-9-5-6(7)8(11)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDPQPBBDRJLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


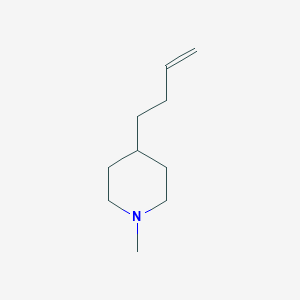

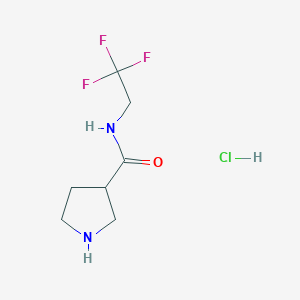
![2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline](/img/structure/B1375435.png)
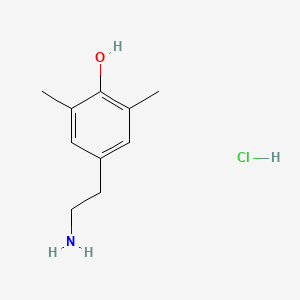
![tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1375441.png)


